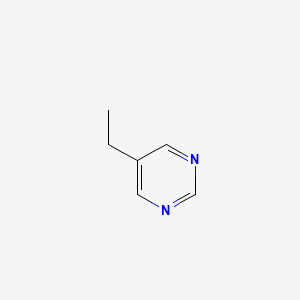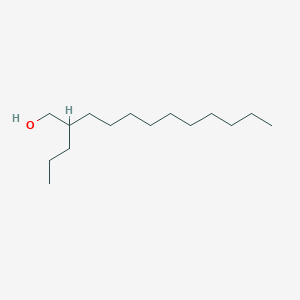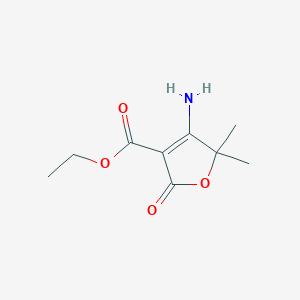
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific compound is further modified with amino and ester functional groups, as well as additional methyl groups that contribute to its unique chemical properties.
Synthesis Analysis
The synthesis of related ethyl furan carboxylate derivatives has been described in the literature. For instance, an efficient method for the preparation of new ethyl 3-amino-4-arylfuran-2-carboxylates involves the use of a hydroxyacrylonitrile sodium salt and an intermediate malonate vinyl ether, with the final step of ring closure yielding the desired products in moderate yields . Another related synthesis involves the kinetic enzymatic resolution of a racemic ethyl ester to obtain ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate with high enantiomeric excess using an enzymatic source . These methods highlight the potential synthetic routes that could be adapted for the synthesis of ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate.
Molecular Structure Analysis
The molecular structure of furan derivatives is often determined using techniques such as X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Although not the exact compound , this study provides insight into the potential molecular geometry and intermolecular interactions that could be present in ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, often influenced by their functional groups. For instance, ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates have been shown to react with alcohols in the presence of a catalytic amount of concentrated aqueous HCl to yield corresponding 5-alkoxy derivatives . This suggests that ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate could also participate in similar reactions, potentially leading to a variety of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. For example, the synthesis and characterization of various ethyl furan carboxylate derivatives have been carried out using techniques such as FT-IR, NMR, and MS, providing information on their structural and spectroscopic characteristics . These analytical methods could be applied to ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate to determine its physical and chemical properties, such as solubility, melting point, and reactivity.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates, closely related to the specified compound, have been used in reactions with alcohols, catalyzed by concentrated aqueous HCl, to produce 5-alkoxy derivatives. These reactions are significant in organic synthesis, particularly in the development of novel carboxylic acid derivatives (Ivanov et al., 2018).
Enolate Chemistry
- Alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates, similar in structure, have shown reactivity with zinc enolates. This process leads to the formation of various tetrahydrofuran-3-carboxylates, mainly as single diastereomers, which is an important aspect in stereoselective synthesis (Shchepin et al., 2006).
Development of Novel Pyrrolidines
- The recyclization of related dihydrofuran derivatives with ethyl cyanoacetate has led to the formation of novel pyrrolidine carboxylates. Such compounds play a crucial role in the development of new pharmaceuticals and complex organic molecules (Igidov et al., 2016).
Optical Activity and Asymmetric Synthesis
- The synthesis of optically active derivatives of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid, using kinetic enzymatic resolution, demonstrates the compound's potential in asymmetric synthesis and the study of chirality (Coriani et al., 2009).
Propriétés
IUPAC Name |
ethyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-4-13-7(11)5-6(10)9(2,3)14-8(5)12/h4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMOKKWBHJMLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(OC1=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)






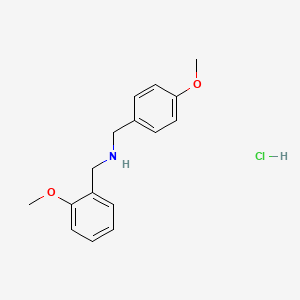

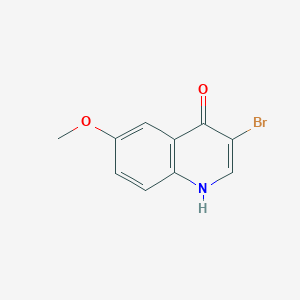
![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)
